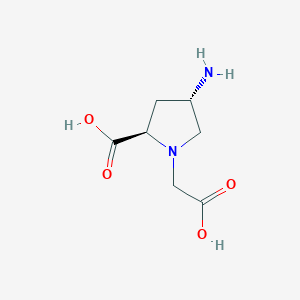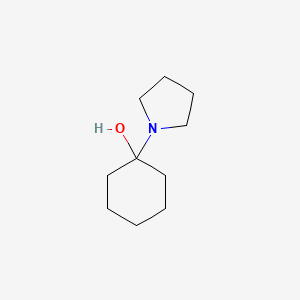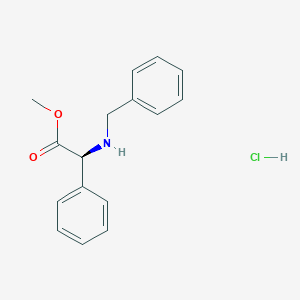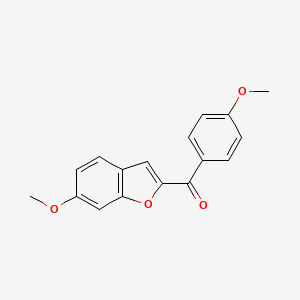
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is a chemical compound known for its unique structure and properties It consists of a benzofuran ring substituted with a methoxy group at the 6th position and a methanone group attached to a 4-methoxy-phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone typically involves the condensation of 6-methoxybenzofuran-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and consistent product quality. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methoxy-benzofuran-2-YL)-(4-hydroxy-phenyl)-methanone
- (6-Methoxy-benzofuran-2-YL)-(4-chloro-phenyl)-methanone
- (6-Methoxy-benzofuran-2-YL)-(4-nitro-phenyl)-methanone
Uniqueness
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is unique due to the presence of methoxy groups on both the benzofuran and phenyl rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The compound’s specific substitution pattern also contributes to its potential biological activities and applications in various fields.
Propriétés
Numéro CAS |
75158-60-0 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(6-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)17(18)16-9-12-5-8-14(20-2)10-15(12)21-16/h3-10H,1-2H3 |
Clé InChI |
UHMCDUGSNVVDEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


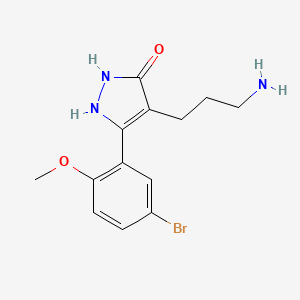
![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)

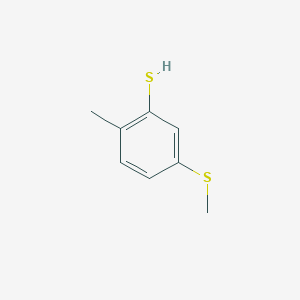
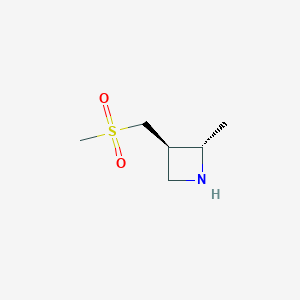

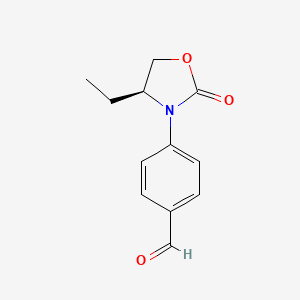
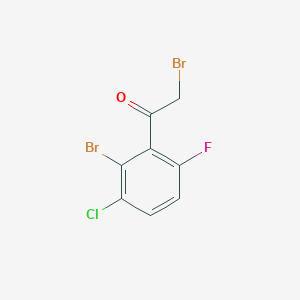
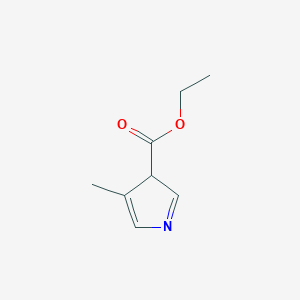
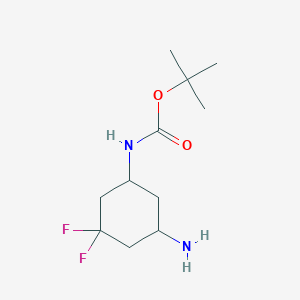
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
